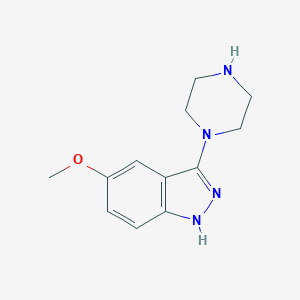









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8](S(C1C=CC=CC=1)(=O)=O)[N:7]=[C:6]2[N:21]1[CH2:26][CH2:25][N:24](C#N)[CH2:23][CH2:22]1.[Al].[Li].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][N:7]=[C:6]2[N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1 |f:1.2,3.4.5.6.7.8,^1:29|
|


|
Name
|
4-[5-methoxy-1-phenylsulfonyl-1H-indazol-3-yl]-1-piperazinecarbonitrile
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(=NN(C2=CC1)S(=O)(=O)C1=CC=CC=C1)N1CCN(CC1)C#N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al].[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
ADDITION
|
|
Details
|
After complete addition the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
To the cooled reaction
|
|
Type
|
ADDITION
|
|
Details
|
was added carefully
|
|
Type
|
CUSTOM
|
|
Details
|
H2O (15 ml) to destroy the excess LiAlH4
|
|
Type
|
WAIT
|
|
Details
|
to stand overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a coarse sintered glass funnel
|
|
Type
|
WASH
|
|
Details
|
The resultant cake was washed well with THF
|
|
Type
|
CONCENTRATION
|
|
Details
|
the THF filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford 6.0 g
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with ether and H2O
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant solid was collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(=NNC2=CC1)N1CCNCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 81.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |